molecular formula C14H20O B14003230 3-Methyl-4-(4-isopropylphenyl)butan-2-one CAS No. 3488-51-5

3-Methyl-4-(4-isopropylphenyl)butan-2-one

Katalognummer: B14003230
CAS-Nummer: 3488-51-5
Molekulargewicht: 204.31 g/mol
InChI-Schlüssel: LJIOIEYRNGRXQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butanone,3-methyl-4-[4-(1-methylethyl)phenyl]- is an organic compound with a complex structure It is a derivative of butanone, featuring additional methyl and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone,3-methyl-4-[4-(1-methylethyl)phenyl]- typically involves the alkylation of butanone with appropriate reagents to introduce the methyl and phenyl groups. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes, including the use of continuous reactors and advanced separation techniques. The specific methods can vary depending on the desired scale and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Butanone,3-methyl-4-[4-(1-methylethyl)phenyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This process can convert the compound into different derivatives with altered properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2-Butanone,3-methyl-4-[4-(1-methylethyl)phenyl]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism by which 2-Butanone,3-methyl-4-[4-(1-methylethyl)phenyl]- exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in the compound’s biological activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Butanone: A simpler ketone with fewer functional groups.

    3-Methyl-2-butanone: A similar compound with a different arrangement of methyl groups.

    4-Phenyl-2-butanone: A compound with a phenyl group but lacking the additional methyl groups.

Uniqueness

2-Butanone,3-methyl-4-[4-(1-methylethyl)phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

3488-51-5

Molekularformel

C14H20O

Molekulargewicht

204.31 g/mol

IUPAC-Name

3-methyl-4-(4-propan-2-ylphenyl)butan-2-one

InChI

InChI=1S/C14H20O/c1-10(2)14-7-5-13(6-8-14)9-11(3)12(4)15/h5-8,10-11H,9H2,1-4H3

InChI-Schlüssel

LJIOIEYRNGRXQS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)CC(C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.